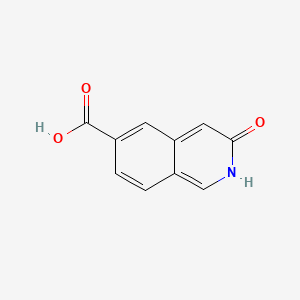

3-Hydroxyisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-2H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-8-3-6(10(13)14)1-2-7(8)5-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSGOKOTKXEKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a well-known method for synthesizing quinoline derivatives, can be adapted for the synthesis of isoquinoline derivatives . This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Another method involves the use of Grignard reagents, where the carboxylation of Grignard reagents can lead to the formation of carboxylic acids . Additionally, the hydrolysis of nitriles is another viable route for preparing carboxylic acids, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial processes often emphasize green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

Catalysts: Transition metal catalysts, such as palladium, are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield pyridine-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 3-hydroxyisoquinoline-6-carboxylic acid is its potential as an antiviral agent. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against the reverse transcriptase enzyme associated with the human immunodeficiency virus (HIV). A study demonstrated that novel variants of isoquinoline scaffolds, including those similar to this compound, were synthesized and evaluated for their ability to inhibit HIV replication. The results showed that certain analogues could inhibit HIV replication in low micromolar ranges, highlighting their potential as therapeutic agents against HIV .

Case Study: Inhibition of RNase H

A specific case study focused on the design and synthesis of isoquinoline derivatives that inhibit RNase H, an enzyme crucial for HIV replication. The synthesized compounds showed IC50 values in the low micromolar range, indicating effective inhibition. This suggests that this compound and its derivatives could be further explored for their antiviral properties against HIV .

Materials Science

Dye Intermediates

Another significant application of this compound is in the field of dye chemistry. Derivatives of hydroxyisoquinoline compounds have been identified as useful intermediates in the synthesis of dyes. For instance, the improved processes for preparing related compounds have shown high yields and effectiveness as dye precursors. These compounds are utilized in various applications including textiles and inks due to their vibrant colors and stability .

Biochemical Probes

Enzyme Inhibition Studies

The compound has also been employed as a biochemical probe in enzyme inhibition studies. Its structural properties allow it to interact with various enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Hydroxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its aromatic structure allows it to interact with various receptors and proteins, modulating their function and activity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Pathways: Derivatives like 6-BOC-hydrazinopyridine-3-carboxylic acid () highlight the role of protecting groups in functionalizing similar scaffolds.

- Safety and Handling: Amino analogs (e.g., 3-aminoisoquinoline-6-carboxylic acid) may require specialized handling due to unclassified hazards ().

- Biological Relevance: Halogenated or methoxy-substituted derivatives (e.g., ethyl 6-chloroquinoline-3-carboxylate) are often explored for antimicrobial or anticancer activity due to enhanced reactivity ().

Biological Activity

3-Hydroxyisoquinoline-6-carboxylic acid (3-HIQCA) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry.

Chemical Structure and Properties

3-HIQCA is an isoquinoline derivative characterized by the presence of a hydroxyl group at the 3-position and a carboxylic acid at the 6-position. Its chemical formula is . The unique substitution pattern of this compound contributes to its distinct biological properties.

The biological activity of 3-HIQCA is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an enzyme inhibitor , potentially binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

Antimicrobial Activity

Research indicates that 3-HIQCA exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. For example, studies have reported minimum inhibitory concentration (MIC) values that suggest strong activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have revealed that 3-HIQCA possesses anticancer properties, particularly against human cancer cell lines. The compound has shown promise in inducing apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For instance, it has been tested against the MCF-7 breast cancer cell line, yielding an IC50 value of approximately 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

| A549 | 30 |

Antiviral Activity

Emerging research highlights the potential antiviral properties of 3-HIQCA. Preliminary studies suggest it may inhibit viral replication at early stages, although further investigation is required to elucidate its full antiviral mechanism .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 3-HIQCA. Results indicated that it exhibited potent activity against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer Mechanism Investigation : Another study focused on the mechanism by which 3-HIQCA induces apoptosis in cancer cells. It was found to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in targeted cancer cell lines .

- Evaluation of Enzyme Inhibition : Research examining the enzyme inhibition capabilities of 3-HIQCA showed that it effectively inhibited specific enzymes linked to disease pathways, suggesting its potential role in drug development for conditions such as cancer and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.